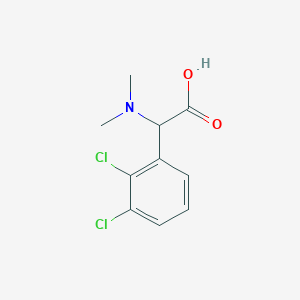
Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate is a complex organic compound with a quinoline backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by esterification and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance production efficiency and sustainability.
化学反応の分析
Types of Reactions: Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs.
科学的研究の応用
Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule in cellular studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full potential.
類似化合物との比較
Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in polymerization reactions.
Methyl 4-(dimethylamino)benzoate: Similar in structure but with different functional groups, affecting its reactivity and applications.
2-Ethylhexyl 4-(dimethylamino)benzoate: Used in sunscreens due to its UV-absorbing properties.
Uniqueness: Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate stands out due to its quinoline backbone, which imparts unique electronic and steric properties. This structural feature enhances its potential for diverse applications, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-6-22-16(19)11-9-17-12-8-14(21-5)13(20-4)7-10(12)15(11)18(2)3/h7-9H,6H2,1-5H3 |
InChIキー |
UDRUCJLSEGCUIW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Methoxyphenyl)-4-(methylamino)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide](/img/structure/B12113136.png)
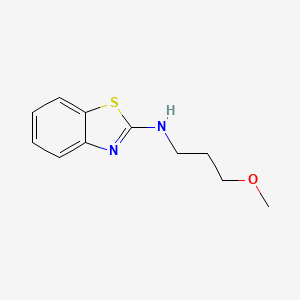
![3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B12113151.png)

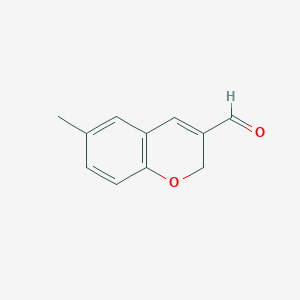
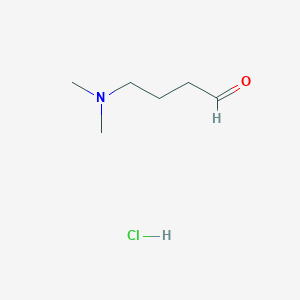
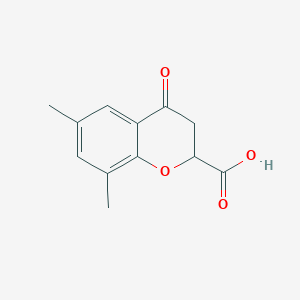
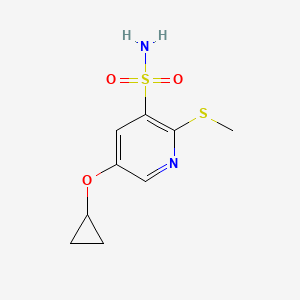
![3-Pyridinemethanol, 6-[2-(hydroxymethyl)phenoxy]-](/img/structure/B12113185.png)
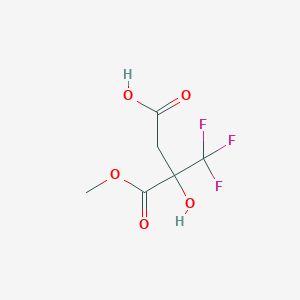


![2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12113207.png)
